molecular formula C12H11NO4 B3189259 Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate CAS No. 30095-81-9

Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B3189259
CAS No.: 30095-81-9
M. Wt: 233.22 g/mol
InChI Key: XSTYSJKKDXUYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate: is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromene core with an amino group at the 6th position, a keto group at the 4th position, and an ethyl ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of various alkyl or acyl groups at the amino position.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The chromene core plays a crucial role in stabilizing the interaction through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6th position and ethyl ester group at the 2nd position make it a versatile intermediate for further functionalization and derivatization .

Properties

IUPAC Name

ethyl 6-amino-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)11-6-9(14)8-5-7(13)3-4-10(8)17-11/h3-6H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTYSJKKDXUYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 2
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 4
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 6
Ethyl 6-amino-4-oxo-4H-chromene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.